

# Application Note: LC-MS/MS for Elvitegravir Quantification in Human Plasma

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## Compound Focus: Elvitegravir

CAS No.: 697761-98-1

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**1. Introduction** **Elvitegravir** (EVG) is a second-generation integrase strand transfer inhibitor (INSTI) used for treating HIV-1 infection. It is often co-administered with pharmacokinetic enhancers like Cobicistat (COBI) and other antiretrovirals as part of a fixed-dose combination therapy. Therapeutic Drug Monitoring (TDM) is crucial for ensuring therapeutic efficacy and patient adherence. This application note details a robust, sensitive, and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of **Elvitegravir** in human plasma, suitable for clinical trials and routine TDM [1] [2].

## 2. Materials and Methods

### 2.1. Reagents and Chemicals

- **Analytes:** **Elvitegravir** (EVG)
- **Internal Standards (IS):** Deuterated **Elvitegravir** (d6-EVG) is recommended for optimal accuracy.
- **Chemicals:** LC-MS grade methanol, acetonitrile, formic acid, and water. Tert-butyl methyl ether (TBME) for liquid-liquid extraction.
- **Plasma:** Human plasma, typically used with K<sub>2</sub>EDTA as an anticoagulant. Note that lithium-heparin tubes may cause ion suppression for some INSTIs and should be avoided if possible [2] [3].

### 2.2. Instrumentation

- **HPLC System:** Binary pump, autosampler, and column oven.
- **Mass Spectrometer:** Triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source, operated in positive ion mode.
- **Data System:** Software for data acquisition and processing (e.g., Analyst).

**2.3. Sample Preparation (Liquid-Liquid Extraction)** The following protocol is adapted from a method for simultaneous quantification of EVG, Dolutegravir, and Cobicistat [1] [2]:

- Aliquot **100 µL** of human plasma sample.
- Add a suitable volume of the working internal standard solution (e.g., d6-EVG).
- Add **1 mL of tert-butyl methyl ether (TBME)**.
- Vortex mix for approximately 10 minutes.
- Centrifuge the samples at a high speed (e.g., 14,000 RPM) for 5-10 minutes to separate the layers.
- Transfer the organic (upper) layer to a new tube.
- Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue with **100 µL of a reconstitution solution** (e.g., 50% acetonitrile in water).
- Transfer to an autosampler vial for LC-MS/MS analysis.

Table 1: Key Sample Preparation Steps Summary

Step	Parameter	Description
1	Plasma Volume	100 µL
2	Extraction	Liquid-Liquid Extraction (LLE) with TBME
3	Reconstitution	100 µL of 50% acetonitrile

## 2.4. LC-MS/MS Conditions

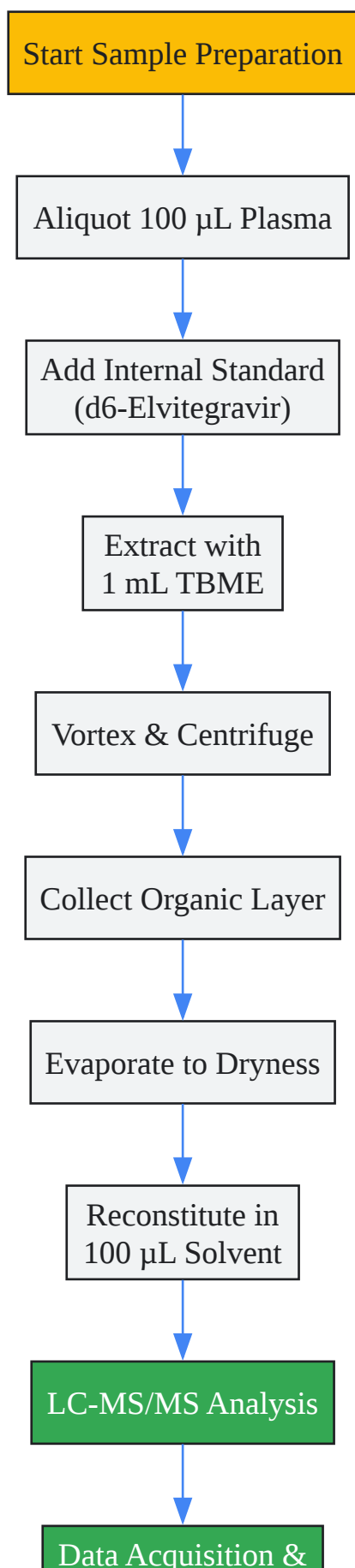
- **Chromatography:**
  - **Column:** XBridge C18 (2.1 mm × 50 mm) or equivalent [1] [2].
  - **Mobile Phase A:** 0.1% Formic acid in water.
  - **Mobile Phase B:** 0.1% Formic acid in methanol or acetonitrile.
  - **Gradient Program:** A typical gradient starts at a high percentage of aqueous (e.g., 80% A) and ramps to a high percentage of organic (e.g., 95% B) for elution. A strong wash (e.g., 1:1:1:1 water:methanol:acetonitrile:isopropanol with 0.1% formic acid) is recommended after elution to minimize carryover for **Elvitegravir** and Dolutegravir [2].
  - **Flow Rate:** 0.25 - 0.45 mL/min.
  - **Run Time:** 4 - 10 minutes, depending on the gradient and column [4] [5] [3].
- **Mass Spectrometry (Multiple Reaction Monitoring - MRM):**
  - **Ion Source:** ESI, Positive mode.
  - **Source Temperature:** 550°C.

- **Ion Spray Voltage:** 5500 V.

Table 2: Optimized MRM Transitions for Analytes

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Purpose
Elvitegravir (EVG)	448.2	344.1	Quantification [5]
d6-Elvitegravir (IS)	454.2	350.1	Internal Standard [2]

The workflow below summarizes the entire analytical process.



## Quantification

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**3. Method Validation** The described method has been validated in accordance with FDA and EMA guidelines, demonstrating acceptable performance for bioanalysis [1] [4] [5].

Table 3: Method Validation Parameters and Performance Data

Validation Parameter	Result for Elvitegravir
Linear Range	10 - 4000 ng/mL [1]
Lower Limit of Quantification (LLOQ)	10 ng/mL [1]
Accuracy (% Deviation)	Within $\pm 15\%$ of nominal concentration [4] [5]
Precision (% CV)	Less than 15% [4] [5]
Extraction Recovery	Consistent and high (exact value method-dependent) [1]
Matrix Effect	No significant ion suppression/enhancement observed [4]
Carryover	Minimized with a strong column wash step [2]

**4. Application in Dried Blood Spots (DBS)** For studies where sample volume is limited or remote collection is needed, a Dried Blood Spot (DBS) method serves as a reliable alternative to plasma analysis [5] [6] [7].

- **Protocol:** Spot 25  $\mu\text{L}$  of whole blood onto a DBS card (e.g., Whatman 903). Punch a 3 mm disc, extract with methanol containing IS, evaporate, and reconstitute for LC-MS/MS analysis [5].
- **Performance:** The DBS method has been validated from **10 to 2000 ng/mL** for **Elvitegravir** and showed good agreement with plasma methods, with no significant hematocrit effect observed between 35-70% [5] [7].

### 5. Troubleshooting and Best Practices

- **Carryover:** A common issue with **Elvitegravir** and Dolutegravir. Implement a strong needle and column wash in the gradient using a solvent like a mixture of water, methanol, acetonitrile, and

isopropanol [2].

- **Choice of Internal Standard:** Using a stable isotope-labeled internal standard (e.g., d6-EVG) is critical for compensating for matrix effects and ensuring quantification accuracy [1] [2].
- **Plasma Collection Tubes:** Be aware that the type of collection tube can affect results; lithium-heparin has been associated with ion suppression for some INSTIs [2] [3].

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